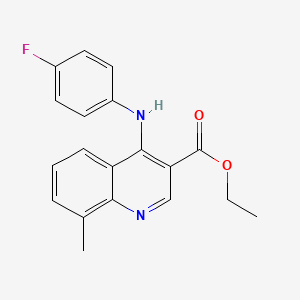

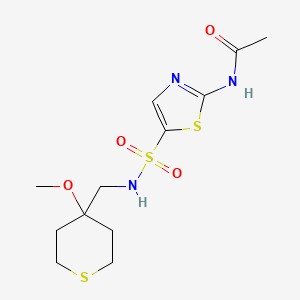

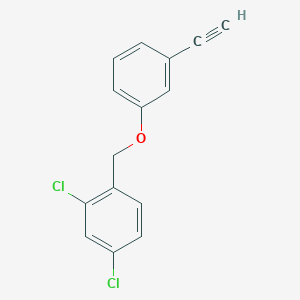

![molecular formula C22H22O9 B2884814 7-[(2R,3S,4S,5R,6S)-3,4-二羟基-6-(羟甲基)-5-甲氧基氧杂环-2-基]氧基-3-(4-羟基苯基)色满-4-酮 CAS No. 1195968-02-5](/img/structure/B2884814.png)

7-[(2R,3S,4S,5R,6S)-3,4-二羟基-6-(羟甲基)-5-甲氧基氧杂环-2-基]氧基-3-(4-羟基苯基)色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a useful research compound. Its molecular formula is C22H22O9 and its molecular weight is 430.409. The purity is usually 95%.

BenchChem offers high-quality 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antioxidant Activity

4’'-methyloxy-Daidzin: exhibits significant antioxidant properties. This is attributed to its isoflavone structure, which can scavenge free radicals and protect cells from oxidative stress. This application is crucial in preventing chronic diseases related to oxidative damage, such as cardiovascular diseases and certain types of cancer .

Anti-inflammatory Potential

Research has shown that 4’'-methyloxy-Daidzin can modulate inflammatory pathways in the body. It does this by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential therapeutic agent for treating inflammatory disorders .

Antimicrobial Effects

The compound has been found to possess antibacterial properties, particularly against certain strains of bacteria. This could lead to its use in the development of new antibiotics or as a natural preservative in food and cosmetic products .

Antidiabetic Effects

4’'-methyloxy-Daidzin: may play a role in managing diabetes. It can influence glucose metabolism and improve insulin sensitivity. This application is particularly promising given the rising prevalence of diabetes globally .

Alcohol Addiction Treatment

One of the most notable applications of 4’'-methyloxy-Daidzin is its potential use in treating alcohol addiction. It inhibits the enzyme aldehyde dehydrogenase, which is involved in alcohol metabolism, thereby reducing the desire for alcohol consumption .

Cancer Prevention

Epidemiological studies suggest that the intake of isoflavones, including 4’'-methyloxy-Daidzin , is associated with a lower incidence of hormone-dependent cancers. This is particularly evident in populations with a high consumption of soy products, where the compound is commonly found .

Cardiovascular Health

4’'-methyloxy-Daidzin: has been linked to improved vascular function and may contribute to better cardiovascular health. Its ability to enhance endothelial function and reduce arterial stiffness is a promising area of research for heart disease prevention .

Menopausal Symptom Relief

Due to its phytoestrogen properties, 4’'-methyloxy-Daidzin is being studied for its potential to alleviate menopausal symptoms. It may offer a natural alternative to hormone replacement therapy, with fewer side effects .

作用机制

Target of Action

The primary target of 4’'-methyloxy-Daidzin, also known as 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one, is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.

Mode of Action

The compound interacts with its target by inhibiting the activity of the enzyme . This inhibition can lead to changes in the metabolic processes involving aldehydes, potentially affecting various physiological functions.

Biochemical Pathways

4’'-Methyloxy-Daidzin is produced by the phenylpropane pathway in legumes . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its formulation . For instance, nano-formulations have been shown to increase the oral bioavailability of daidzin, a related compound .

Result of Action

The molecular and cellular effects of 4’'-methyloxy-Daidzin’s action are diverse, given its various biological activities. These include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . In vitro experiments and animal model experiments have proved that daidzin has some health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .

Action Environment

Various factors can influence the absorption of 4’'-methyloxy-Daidzin, including the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time . For example, the intake of legume food, especially in East Asians, can affect the compound’s action, efficacy, and stability .

属性

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKFFAQGFXJQBI-MSEOUXRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4''-methyloxy-Daidzin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2884731.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)